4-(Methylthio)thiobenzamide
Description
Significance of Thioamides in Contemporary Organic Synthesis and Chemical Research
Thioamides are recognized as crucial building blocks and versatile intermediates in modern organic synthesis. bohrium.comresearchgate.netnih.gov Their utility extends to the synthesis of various heterocyclic compounds, and they play a role in reactions like desulfurization and enolate alkylations. researchgate.net In the realm of biochemistry and medicinal chemistry, thioamides are of significant interest as bioisosteres of amide bonds. researchgate.netchemrxiv.org This means they can mimic the function of amide groups in biological molecules, which has led to their incorporation into peptides to enhance stability and conformational rigidity. researchgate.net The presence of thioamides in natural products and the discovery of posttranslational thioamidation in nature underscore their importance as a fundamental linkage in chemistry. nih.gov
The unique properties of the thioamide group have also led to its use in various specialized applications. For instance, thioamides have been explored as photoswitches due to their red-shifted π→π* transition and as probes for studying protein and peptide folding and dynamics. chemrxiv.orgnih.govrsc.org Their affinity for certain metals has also found applications in the development of novel coordination complexes. nih.gov
Fundamental Structural and Electronic Characteristics of Thioamides
The substitution of the carbonyl oxygen in amides with a less electronegative and larger sulfur atom in thioamides leads to significant differences in their structural and electronic properties. nih.gov The carbon-sulfur double bond (C=S) in thioamides is longer than the carbon-oxygen double bond (C=O) in amides. nih.gov
A key feature of thioamides is the increased contribution of the polar resonance form, which results in a higher rotational barrier around the C-N bond compared to amides. nih.gov This increased nN→π*C=S conjugation makes thioamides more resistant to hydrolysis and nucleophilic addition than their amide counterparts. nih.gov The core of the thioamide group, C(R)(N)(S), is planar. wikipedia.org
The electronic structure of thioamides is significantly affected by substituents. For example, the presence of a phenyl group can considerably alter the electronic properties of the thioamide group. iaea.org The sulfur atom in the thioamide group exhibits Lewis base character, and this basicity can be enhanced by the addition of certain molecular moieties. iaea.org Thioamides can also exist in tautomeric forms, the thione and thiol forms, although they predominantly exist in the thione form in the gas phase. iaea.orgresearchgate.net
Historical Development and Current Research Trajectories of 4-(Methylthio)thiobenzamide
The study of thioamides dates back to the 1870s with the first described synthesis involving the treatment of amides with phosphorus sulfides. wikipedia.org Over the years, various synthetic methods have been developed. nih.gov
Current research on thioamides, including derivatives like this compound, is multifaceted. A significant area of investigation is their potential biological activity. Studies have suggested that some thioamide derivatives possess antimicrobial and anticancer properties. ontosight.ai For instance, certain thioamides have been shown to induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The mechanism of action is believed to involve the inhibition of specific enzymes or interference with biological pathways.
The synthesis of this compound itself typically involves the reaction of a thiobenzamide (B147508) with a methylthiolating agent. Another synthetic route starts from 4-methylthiobenzoic acid, which is reacted with benzylamine. ontosight.aiontosight.ai The compound can undergo various chemical reactions, including oxidation of the methylthio group to form sulfoxides or sulfones, reduction to remove the methylthio group, and substitution of the methylthio group.
The unique properties of the thioamide functional group continue to drive research into its applications in medicinal chemistry, materials science, and as probes in biochemical studies. upenn.edu
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H9NS2 |
| Average Mass | 183.29 g/mol |
| Monoisotopic Mass | 183.017642 g/mol |
Source: epa.gov
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylbenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYRNDBLKJUGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388252 | |
| Record name | 4-(Methylthio)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53550-91-7 | |
| Record name | 4-(Methylthio)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methylthio Thiobenzamide and Its Derivatives
Established Synthetic Pathways
Traditional methods for synthesizing thioamides have been well-documented and are routinely employed in academic and industrial laboratories. These pathways generally involve condensation reactions, the thionation of amide precursors, or transformations starting from nitriles.
Condensation Reactions in the Synthesis of Thiobenzamides
Condensation reactions represent a direct approach to forming the thioamide functional group. A notable example is the Willgerodt–Kindler reaction, a three-component condensation of a carbonyl compound, an amine, and elemental sulfur. rsc.org This one-pot synthesis is advantageous for its operational simplicity. rsc.orgnih.gov For instance, the reaction of an appropriately substituted benzaldehyde (B42025), an amine, and sulfur can yield the corresponding thiobenzamide (B147508). mdpi.com Kinetic studies of the condensation of thiobenzamides in the presence of dimethyl sulfoxide (B87167) and an acid catalyst have shown the formation of 1,2,4-thiadiazole (B1232254) derivatives, highlighting the reactivity of the thioamide moiety. rsc.org
Thionation Strategies Utilizing Amide Precursors
The conversion of amides to their corresponding thioamides is a widely used and effective synthetic strategy. nih.gov This transformation is typically achieved using various thionating agents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent. organic-chemistry.orgnih.gov
Lawesson's Reagent: Lawesson's reagent is a mild and efficient thionating agent for converting amides into thioamides in good yields. nih.govorganic-chemistry.org The reaction mechanism involves a thiaoxaphosphetane intermediate, and the formation of a stable P=O bond drives the reaction forward. organic-chemistry.org While effective, a significant drawback of using Lawesson's reagent is the formation of phosphorus-containing byproducts that can be difficult to separate from the desired thioamide product. beilstein-journals.org
Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide has a long history in the synthesis of thioamides, dating back to the 19th century. nih.gov It is a potent thionating agent, but its reactions often require higher temperatures compared to Lawesson's reagent. organic-chemistry.org To enhance its reactivity and ease of use, P₄S₁₀ has been employed in combination with other reagents. For example, the P₄S₁₀/hexamethyldisiloxane (HMDO) reagent system has been shown to efficiently convert amides to thioamides with the advantage of a simpler workup procedure. audreyli.comnih.govacs.org Additionally, alumina-supported P₄S₁₀ has been developed as a solid-supported thionating agent, which simplifies the purification process by allowing for the removal of byproducts through simple filtration. nih.govingentaconnect.com
| Thionating Agent | Precursor | Key Features |
| Lawesson's Reagent | Amide | Mild conditions, good yields. organic-chemistry.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Amide | Potent, often requires higher temperatures. organic-chemistry.org |
| P₄S₁₀/HMDO | Amide | Enhanced reactivity, simpler workup. audreyli.comnih.gov |
| Alumina-supported P₄S₁₀ | Amide | Solid-supported, easy byproduct removal. nih.govingentaconnect.com |
Transformations Involving Nitriles and Elemental Sulfur Sources
Nitriles serve as readily available starting materials for the synthesis of primary thioamides. thieme-connect.com This transformation can be achieved by reacting the nitrile with a source of hydrogen sulfide (B99878). thieme-connect.comtandfonline.com Various methods have been developed to avoid the direct handling of toxic gaseous hydrogen sulfide. One approach involves the use of sodium hydrogen sulfide in combination with magnesium chloride in dimethylformamide (DMF), which provides aromatic primary thioamides in high yields. tandfonline.com Another method utilizes an anion-exchange resin to catalyze the reaction between a nitrile and hydrogen sulfide. thieme-connect.com Elemental sulfur can also be employed in multicomponent reactions, for example, in the condensation with aldehydes and amines to form thioamides. organic-chemistry.org
Innovations in Green and Sustainable Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the application of green chemistry principles in the synthesis of thioamides, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net
Application of Green Chemistry Principles in Thioamide Synthesis
The principles of green chemistry are being increasingly applied to thioamide synthesis to create more sustainable processes. rsc.org This includes the use of greener solvents, such as deep eutectic solvents (DESs), which are biodegradable and can act as both the solvent and a catalyst. rsc.orgresearchgate.net The Willgerodt-Kindler reaction, for example, has been successfully carried out in a choline (B1196258) chloride-urea-based DES, providing good to excellent yields of thioamides. researchgate.net Other approaches focus on atom economy and the use of readily available and less toxic reagents, such as elemental sulfur in multicomponent reactions. organic-chemistry.orgchemistryviews.org Mechanochemical methods, which involve grinding reactants together with minimal or no solvent, also represent a green alternative to traditional solution-phase synthesis. rsc.org
Microwave-Assisted Reaction Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov In the context of thioamide synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times and, in many cases, improve yields. nih.govorganic-chemistry.org
The thionation of amides using Lawesson's reagent or P₄S₁₀ can be significantly accelerated under microwave irradiation. nih.gov For instance, the P₄S₁₀/Al₂O₃-mediated thionation of amides under microwave irradiation can shorten reaction times from hours to just a few minutes. nih.gov Similarly, the microwave-assisted synthesis of primary thioamides from nitriles and ammonium (B1175870) sulfide has been shown to be highly efficient, particularly for less reactive substrates. thieme-connect.com The Kindler thioamide synthesis, a three-component reaction of an aldehyde, an amine, and elemental sulfur, has also been successfully adapted to microwave conditions, allowing for rapid and efficient production of thioamides. organic-chemistry.org
| Reaction | Conventional Heating Time | Microwave-Assisted Time |
| P₄S₁₀/Al₂O₃ Thionation of Amides | ~6-10 hours | 5 minutes |
| Nitrile Thionation (Electron-rich) | No reaction at RT | 15-30 minutes |
| Kindler Thioamide Synthesis | Not specified | 2-20 minutes |
Solvent-Free and Neat Reaction Conditions
The development of solvent-free and neat reaction conditions for the synthesis of thioamides represents a significant step towards greener and more efficient chemical processes. These methods often involve high-energy input, such as microwave irradiation or mechanochemical mixing, to facilitate the reaction in the absence of a traditional solvent medium.
One notable approach involves the Friedel–Crafts arylation of isothiocyanates under metal-free and solvent-free conditions, utilizing a Brønsted superacid like triflic acid. rsc.org This method has demonstrated broad substrate scope, accommodating a variety of electron-rich arenes and both aromatic and aliphatic isothiocyanates. rsc.org For many of the synthesized thioamides, the reactions proceed to completion in short timeframes, yielding products in excellent yields with a simple work-up procedure that often circumvents the need for further purification. rsc.org
Mechanochemistry, which involves inducing reactions in the solid state through grinding or milling, has also emerged as a powerful solvent-free technique. A base-mediated mechanochemical synthesis of α-ketothioamides from readily available acetophenone (B1666503) derivatives and elemental sulfur has been developed. rsc.org This solventless, metal-free reaction proceeds rapidly within a mixer mill. rsc.org
Microwave-assisted synthesis has also been effectively employed for the solvent-free synthesis of N-substituted benzamides and thiobenzamides from benzoylthioureas using an iodine-alumina catalyst. rsc.org The optimal conditions were found to be microwave irradiation (100 W) for 10-20 minutes without any solvent, which resulted in good to excellent isolated yields of the products. rsc.org The use of microwave irradiation significantly accelerates the reaction compared to conventional heating in solvents. rsc.org
The interaction of 4-amino-1-naphthol (B40241) with various isothiocyanates in the presence of natural acidic catalysts like lemon juice, sweet lemon juice, and orange juice under sunlight has been reported as a green, solvent-free method for the synthesis of thiocarbamido-naphthols. researchgate.netorientjchem.orgresearchgate.net This approach avoids the use of hazardous organic solvents and has resulted in high yields of the desired products. researchgate.net
Table 1: Comparison of Solvent-Free Methods for Thioamide Synthesis
| Methodology | Reagents/Catalyst | Conditions | Reaction Time | Yield | Ref |
|---|---|---|---|---|---|
| Friedel–Crafts Arylation | Isothiocyanates, Arenes, Triflic Acid | Solvent-free | Short | Excellent | rsc.org |
| Mechanochemistry | Acetophenones, Elemental Sulfur, Base | Solvent-free, Mixer Mill | Short | Not specified | rsc.org |
| Microwave-Assisted | Benzoylthioureas, Iodine-Alumina | Solvent-free, MW (100W) | 10-20 min | Good to Excellent | rsc.org |
| Green Synthesis | 4-amino-1-naphthol, Isothiocyanates, Fruit Juices | Solvent-free, Sunlight | Not specified | High | researchgate.netorientjchem.orgresearchgate.net |
Heterogeneous Catalysis in Thiobenzamide Synthesis
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which contributes to more sustainable and cost-effective processes. In the context of thiobenzamide synthesis, several solid-supported catalysts have been effectively employed.
The Willgerodt-Kindler reaction, a classic method for preparing thioamides, has been significantly improved by the application of heterogeneous acid catalysis. The use of montmorillonite (B579905) K-10, a type of clay, as a solid acid catalyst under microwave irradiation has been shown to be an efficient method for the synthesis of thiobenzamides from benzaldehyde derivatives. rroij.comresearchgate.net This protocol not only improves the reaction yields (34-68%) compared to the uncatalyzed reaction (18-26%) but also aligns with the principles of green chemistry by using a recyclable catalyst and offering operational simplicity and short reaction times. researchgate.net The montmorillonite K-10 catalyst was reported to be easily separated from the reaction mixture and could be recycled at least twice without any significant loss of activity.
Another example of heterogeneous catalysis is the use of iodine supported on alumina (B75360) (iodine-alumina) for the synthesis of N-substituted benzamides and thiobenzamides from N-aryl-N'-benzoylthioureas. rsc.org This method proceeds efficiently under microwave irradiation in the absence of a solvent, providing good to excellent yields of the products. rsc.org The solid support facilitates handling and separation of the catalyst from the reaction mixture.
While the direct synthesis of 4-(methylthio)thiobenzamide using these specific heterogeneous catalysts is not explicitly detailed in the provided sources, these methodologies demonstrate the potential for applying solid catalysts to the synthesis of a wide range of thiobenzamide derivatives. The choice of catalyst and reaction conditions can influence the product distribution, for instance, favoring the formation of benzamides or thiobenzamides depending on the electronic nature of the substituents on the aryl group of the starting N-aryl-N'-benzoylthiourea. rsc.org
Table 2: Heterogeneous Catalysts in Thioamide Synthesis
| Catalyst | Reaction | Substrates | Conditions | Yield | Advantages | Ref |
|---|---|---|---|---|---|---|
| Montmorillonite K-10 | Willgerodt-Kindler | Benzaldehyde derivatives, Sulfur, Morpholine | Microwave irradiation | 34-68% | Recyclable catalyst, Green conditions | rroij.comresearchgate.net |
| Iodine-Alumina | Cleavage of Benzoylthioureas | N-aryl-N'-benzoylthioureas | Microwave irradiation, Solvent-free | Good to Excellent | Simple, High yields, Easy product isolation | rsc.org |
Ionic Liquid-Mediated Processes
Ionic liquids (ILs) have gained prominence as "green" solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. Their application in the synthesis of sulfur-containing heterocycles and related compounds has been explored, offering potential advantages over traditional volatile organic solvents.
In the synthesis of 2-aminobenzenethiols, a comparative study demonstrated the efficacy of different ionic liquids, including methylimidazolium tetrafluoroborate (B81430) ([MIM]+[BF4]−), methylimidazolium chloride ([MIM]+[Cl]−), and methylimidazolium nitrate (B79036) ([MIM]+[NO3]−). eurekaselect.com The results indicated that the highest yield was achieved when using [MIM]+[BF4]−, highlighting the influence of the ionic liquid's anionic component on the reaction outcome. eurekaselect.com
Furthermore, the synthesis of novel 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b] researchgate.netrsc.orgthiadiazoles has been successfully carried out using a nano-MgO catalyst in an ionic liquid medium. nih.gov This "green" synthesis protocol underscores the potential of combining nanomaterials and ionic liquids to create efficient and environmentally benign synthetic routes. nih.gov
While the direct synthesis of this compound using ionic liquids is not explicitly described in the provided search results, the successful application of ILs in the synthesis of related sulfur-containing aromatic and heterocyclic compounds suggests their potential utility in this area. The choice of ionic liquid can be crucial, as its properties can influence reaction rates and yields. eurekaselect.com The synthesis of ionic liquids themselves, such as imidazolium-based ILs with various alkyl side chains, can be achieved through methods like microwave-assisted synthesis, allowing for the tailoring of their properties for specific applications. rsc.org
Multicomponent and Cascade Cyclization Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgbeilstein-journals.orgmdpi.com Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of complex molecular architectures from simple precursors. rsc.orgnih.govresearcher.lifersc.org
A notable example of an MCR is the three-component condensation reaction for the synthesis of 1,8-naphthyridine (B1210474) derivatives. This reaction involves the combination of substituted 2-aminopyridines, malononitrile (B47326) or a cyanoacetate, and various aldehydes in the presence of an N-bromosulfonamide catalyst at room temperature. organic-chemistry.org This method provides good to high yields of the medicinally important 1,8-naphthyridine scaffold. organic-chemistry.org
Cascade reactions have been effectively employed in the synthesis of various sulfur-containing heterocycles. For instance, an electrochemical oxidative radical cascade cyclization of olefinic amides and thiophenols has been developed to construct benzoxazines, oxazolines, and iminoisobenzofurans. rsc.org This method allows for the formation of C–S and C–O bonds in a single step under mild conditions without the need for transition-metal catalysts or external oxidants. rsc.org Another approach involves the synthesis of 2-thioimidazoles through an addition-cyclization-isomerization cascade reaction of propargylcyanamides with thiol nucleophiles, leading to highly substituted products in good to excellent yields. nih.gov
While the direct application of these specific multicomponent and cascade reactions for the synthesis of this compound is not detailed, these methodologies offer powerful strategies for the synthesis of its derivatives and other complex molecules containing the thioamide functionality. The versatility of MCRs, such as the Ugi reaction, allows for the creation of diverse molecular scaffolds by varying the starting components. beilstein-journals.orgmdpi.com
Table 3: Examples of Multicomponent and Cascade Cyclization Reactions
| Reaction Type | Key Reactants | Products | Key Features | Ref |
|---|---|---|---|---|
| Multicomponent Reaction | 2-Aminopyridines, Malononitrile/Cyanoacetate, Aldehydes | 1,8-Naphthyridine derivatives | Room temperature, Good to high yields | organic-chemistry.org |
| Cascade Cyclization | Olefinic amides, Thiophenols | Sulfurated benzoxazines, oxazolines, etc. | Electrochemical, Mild conditions, C–S and C–O bond formation | rsc.org |
| Cascade Cyclization | Propargylcyanamides, Thiols | 2-Thioimidazoles | Rapid formation of highly substituted products | nih.gov |
Strategic Use of Elemental Sulfur as a Thiocarbonyl Source
Elemental sulfur is an abundant, inexpensive, and environmentally benign reagent that serves as an ideal source for the thiocarbonyl group in the synthesis of thioamides and other sulfur-containing compounds. nih.gov Modern synthetic methods have increasingly focused on the direct utilization of elemental sulfur, often in combination with other reagents, to achieve efficient thionation.
The Willgerodt-Kindler reaction is a classic example that utilizes elemental sulfur. In this reaction, a ketone or aldehyde is heated with sulfur and a secondary amine, such as morpholine, to yield a thioamide. rroij.comresearchgate.net As previously mentioned, the efficiency of this reaction can be enhanced through the use of heterogeneous catalysts and microwave irradiation.
A more recent development involves the use of nitroalkanes as thioacyl equivalents in a one-pot reaction with amines and elemental sulfur. nih.gov This method allows for the synthesis of a wide range of thioamides, including thiopeptides, under mild conditions. The reaction tolerates various functional groups and can be used for the late-stage functionalization of complex molecules. nih.gov
Furthermore, a visible-light-mediated four-component reaction has been developed for the synthesis of organic thiocyanates, using elemental sulfur as the sulfur source. rsc.org This photocatalyst-free method combines α-diazoesters, elemental sulfur, cyclic ethers, and trimethylsilyl (B98337) cyanide (TMSCN) at room temperature, offering an eco-friendly route to thiocyanates. rsc.org
The direct synthesis of α-ketothioamides from acetophenone derivatives and elemental sulfur has also been achieved under solvent-free mechanochemical conditions, as noted earlier. rsc.org This approach highlights the versatility of elemental sulfur as a thiocarbonyl source in various reaction settings.
These examples underscore the strategic importance of elemental sulfur in modern organic synthesis, providing direct and often more sustainable pathways to thioamides and related sulfur-containing molecules.
Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Methylthio Thiobenzamide
Nucleophilic and Electrophilic Reaction Tendencies at the Thiocarbonyl Center
The thiocarbonyl group in 4-(Methylthio)thiobenzamide is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the sulfur. This electronic arrangement makes the carbon atom a prime target for nucleophiles, while the sulfur atom's lone pairs are available for attack by electrophiles.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily attack the electrophilic carbon of the thiocarbonyl group. msu.edulibretexts.org The carbon-metal bond in these reagents is highly polarized, creating a carbanionic character on the carbon atom, which drives the nucleophilic attack. libretexts.org
The reaction typically proceeds through a tetrahedral intermediate after the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the thiocarbonyl carbon. youtube.com Unlike their carbonyl counterparts which can sometimes undergo a second addition, the reaction with thioamides often stops after the initial nucleophilic addition, especially with less reactive organometallics like Gilman reagents (lithium dialkylcuprates). youtube.comyoutube.com The initial adduct can be protonated during aqueous workup to yield a thiol.
Table 1: Predicted Reactions of this compound with Organometallic Reagents
| Organometallic Reagent | Predicted Intermediate | Final Product (after workup) |
|---|---|---|
| Methylmagnesium bromide | Magnesium thiolate salt | 1-(4-(Methylthio)phenyl)ethane-1-thiol |
| Phenyllithium | Lithium thiolate salt | (4-(Methylthio)phenyl)phenylmethanethiol |
These reactions are synthetically valuable as they allow for the formation of new carbon-carbon bonds at the thiocarbonyl carbon. tib.eu The choice of reagent and reaction conditions is crucial and must be carefully controlled, as the high reactivity of organometallics can lead to side reactions. All reactions must be conducted under anhydrous conditions, as organometallic reagents react vigorously with protic solvents like water. libretexts.org
The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. Reactions with electrophilic species, such as certain carbenes, can lead to the formation of transient thiocarbonyl ylides. researchgate.net These intermediates are highly reactive and can undergo subsequent cyclization reactions. For instance, reaction with an electrophilic carbene can lead to a 1,3-electrocyclization to form a thiirane (B1199164) ring, which may be stable or may extrude sulfur to yield an alkene. researchgate.net
Alkylation at the sulfur atom is another common electrophilic reaction. Reagents like methyl iodide would react with the sulfur of this compound to form a thionium (B1214772) salt intermediate. This S-alkylation increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to a subsequent nucleophilic attack.
Oxidative and Reductive Transformations
The sulfur atom in this compound can exist in various oxidation states, making the compound susceptible to both oxidative and reductive transformations. These reactions are fundamental to both its synthetic utility and its metabolic pathways. ethz.ch
Thioamides can be selectively oxidized at the sulfur atom to form thioamide S-oxides. ethz.ch This transformation is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The reaction must be carefully controlled, typically at low temperatures, to prevent over-oxidation to the S,S-dioxide. mdpi.org The formation of the S-oxide significantly alters the electronic properties of the molecule. The toxicity of some thioamides in biological systems is dependent on this metabolic activation through oxygenation of the sulfur atom. ethz.ch
Reaction Scheme: Oxidation to S-oxide this compound + Peroxyacid → this compound S-oxide
This S-oxide is a key intermediate that can undergo further transformations. ethz.ch
Desulfurization, the removal of the sulfur atom from the thiocarbonyl group, is a key transformation of thioamides, often leading to the corresponding amides or nitriles. This process can be initiated through various mechanisms, including oxidative pathways. The toxicity of some thioamides is linked to the elimination of the thioamide sulfur following oxidation, which results in the formation of amide or nitrile derivatives. ethz.ch
Mechanistically, after oxidation to a thioamide S,S-dioxide, the molecule can become unstable and eliminate sulfur dioxide, a process that may require an additional two-electron oxidation. ethz.ch Another proposed desulfurization mechanism involves the formation of thiirane intermediates from reactions with carbenes, which then spontaneously extrude elemental sulfur. researchgate.net Acid-promoted desulfurization reactions have also been studied, suggesting a protodesulfurization pathway. illinois.edu In some cases, particularly with electron-donating groups on the aromatic ring, desulfurization can occur under thermolytic conditions. canada.ca
Controlled oxidation of this compound can yield a variety of products depending on the oxidant and reaction conditions.
Mild Oxidation: Leads to the formation of the corresponding Thiobenzamide (B147508) S-oxide . ethz.ch
Stronger Oxidation: Can produce the unstable Thiobenzamide S,S-dioxide . This species readily undergoes further reaction. ethz.ch
Oxidative Desulfurization: The S,S-dioxide intermediate can eliminate sulfur (as SO₂) to form the corresponding 4-(Methylthio)benzamide or 4-(Methylthio)benzonitrile . ethz.ch
The ability to control these oxidative pathways is crucial for synthetic applications. For example, the conversion of a thioamide to an amide or nitrile is a valuable functional group transformation in organic synthesis.
Table 2: Products from Controlled Oxidation of this compound
| Oxidation Level | Key Intermediate | Final Product(s) |
|---|---|---|
| One-electron oxidation | Thiobenzamide S-oxide | This compound S-oxide |
Intramolecular and Intermolecular Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Thioamides, including this compound, can participate as key building blocks in these transformations, leading to the formation of important sulfur-containing heterocyclic systems. These reactions can proceed through various mechanisms, including concerted and stepwise pathways, and are fundamental to creating diverse molecular architectures.
Synthesis of Sulfur-Containing Heterocyclic Scaffolds
The thioamide group of this compound is a key precursor for the synthesis of a wide array of sulfur-containing heterocycles. Its ability to act as a 1,3-dipole equivalent or as a C-S and nitrogen nucleophile makes it particularly useful in annulation reactions to form five- and six-membered rings.
The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the construction of the thiazole ring. synarchive.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.comnih.gov In this context, this compound can react with various α-haloketones or α-haloesters to yield 2-[4-(methylthio)phenyl]-substituted thiazoles. The reaction proceeds via an initial S-alkylation of the thioamide to form an imino thioether intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring. nih.gov
Thiazoline (B8809763) derivatives can also be synthesized using thioamides through cascade protocols. For instance, the reaction of a thioamide with an appropriate electrophile like a 4-bromocrotonate derivative can lead to thiazoline skeletons via an SN2 substitution followed by an intramolecular Michael addition. nih.gov While specific examples detailing the use of this compound in these modern protocols are not prevalent in the reviewed literature, the general applicability of thiobenzamide derivatives suggests its utility in these transformations. researchgate.net
The general mechanism for Hantzsch thiazole synthesis is outlined below:
Table 1: Mechanistic Steps in Hantzsch Thiazole Synthesis| Step | Description |
| 1 | The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halo-carbonyl compound in an SN2 reaction, displacing the halide. |
| 2 | Tautomerization of the resulting intermediate occurs. |
| 3 | The nitrogen atom attacks the carbonyl carbon in an intramolecular cyclization. |
| 4 | Dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring. |
This table outlines the generally accepted mechanism for the Hantzsch thiazole synthesis, a key reaction for thioamides.
Thiobenzamides are valuable precursors for the synthesis of 1,2,4-thiadiazole (B1232254) derivatives. A notable reaction involves the rapid condensation of aryl thioamides with methyl bromocyanoacetate, which unexpectedly yields 3,5-diaryl-1,2,4-thiadiazoles in high yields instead of the expected thiazole. nih.gov This reaction is efficient and scalable, proceeding instantaneously upon mixing the reactants. nih.gov The process involves the dimerization of the thioamide, with methyl bromocyanoacetate acting as a mild oxidizing agent. nih.gov
While the original study lists various substituted thiobenzamides, it highlights the successful synthesis of numerous derivatives, suggesting that this compound would be a suitable substrate for this transformation to produce 3,5-bis(4-(methylthio)phenyl)-1,2,4-thiadiazole. The reaction has been shown to be effective in various solvents like methanol, ethanol, dioxane, and dichloromethane. nih.gov
Other synthetic routes to 1,3,4-thiadiazoles often start from thiosemicarbazide, which can be cyclized with various reagents. nanobioletters.comresearchgate.netsbq.org.brnih.gov
Benzothiazoles are typically synthesized via the condensation of 2-aminothiophenols with carbonyl compounds or their equivalents. organic-chemistry.orgijper.org However, alternative methods involve the intramolecular cyclization of thiobenzanilides. ijper.org While direct synthesis from this compound is not the primary route, its derivatives could potentially be used. For example, thiobenzanilides derived from 4-(methylthio)benzoic acid could undergo cyclization to form benzothiazoles. researchgate.net
The synthesis of benzoxazoles generally involves the reaction of 2-aminophenols with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or acid chlorides. organic-chemistry.orgresearchgate.netnih.govijpbs.com A direct role for this compound in benzoxazole (B165842) synthesis is not commonly reported, as the oxygen atom for the oxazole (B20620) ring is typically sourced from the aminophenol reactant.
Eschenmoser Coupling Reactions and Related Transformations
The Eschenmoser coupling (or sulfide (B99878) contraction) is a powerful method for carbon-carbon bond formation that yields β-enaminocarbonyl derivatives from a thioamide and an α-halocarbonyl compound, mediated by a phosphine (B1218219) thiophile. beilstein-journals.org The reaction proceeds through an intermediate episulfide, which then extrudes sulfur. beilstein-journals.org
Studies on the reactions of primary thioamides like thiobenzamide with α-bromo amides and lactams have shown a competition between the Eschenmoser coupling reaction (ECR) and the Hantzsch thiazole synthesis. beilstein-journals.orgnih.govresearchgate.net The product distribution is highly dependent on the reaction conditions, including the base, solvent, and thiophile used. beilstein-journals.orgnih.gov For instance, the reaction of thiobenzamide with certain α-bromo lactams in DMF can lead to the Hantzsch thiazole product, while the addition of a base can promote the ECR product. beilstein-journals.org
The key factor influencing the outcome is the balance in acidity of the nitrogen and carbon atoms in the intermediate α-thioiminium salts. beilstein-journals.orgnih.gov Although these studies primarily focus on unsubstituted thiobenzamide and thioacetamide, the principles are applicable to substituted derivatives like this compound. The electronic properties of the 4-methylthio substituent would likely influence the stability and reactivity of the key intermediates, potentially altering the ratio of thiazole to Eschenmoser coupling product.
Radical Reactions and Photochemical Reactivity of Thiocarbonyls
The thiocarbonyl group (C=S) in this compound is a chromophore that can absorb UV-Visible light, leading to distinct photochemical reactions. Thioamides are generally less photochemically reactive than thioketones but can undergo specific transformations upon excitation. rsc.org
Photochemical studies on N-allylic substituted thiobenzamides have shown that upon irradiation, they can undergo a novel double-bond migration via consecutive 1,4- and 1,6-hydrogen transfers. This represents an example of hydrogen abstraction by an excited thioamide, a reaction not commonly observed. rsc.org Other photoreactions can include cycloadditions and the formation of pyrroles. rsc.org For instance, thiobenzamide itself has been shown to undergo photoreactions with substituted furans, leading to β-benzoylation or transformation of the furan (B31954) ring into other aromatic systems. rsc.org
The thiocarbonyl group can also be susceptible to radical reactions. The sulfur atom can be attacked by radicals, and radical intermediates can be formed from the thioamide itself. libretexts.org For example, pulse radiolysis studies on thiobenzamide in acidic media have shown the formation of radical cations. researchgate.net The oxidation of thiobenzamide derivatives, which is relevant to their biological activity, can also proceed through radical intermediates. acs.org While specific studies on the radical and photochemical reactivity of this compound are scarce, the general behavior of the thiobenzamide scaffold suggests it would be susceptible to similar radical-mediated processes and photochemical transformations. rsc.org
Reactivity of Thioamide Dianions and Investigation of Charge Distribution
Thioamides, including N-substituted derivatives of this compound, can be deprotonated to form highly reactive dianions. These intermediates serve as potent carbon nucleophiles in various chemical transformations. The generation of thioamide dianions is typically achieved through the use of strong bases, such as butyllithium (B86547) (BuLi). For instance, N-benzyl thioamides react efficiently with two equivalents of BuLi to form the corresponding dianions. nih.gov
The reactivity of these dianions has been demonstrated through their reactions with a range of electrophiles. Research on related N-benzyl thioamides shows that reactions such as alkylation, allylation, and silylation proceed with high selectivity, occurring at the carbon atom adjacent to the nitrogen atom. nih.gov This regioselectivity makes thioamide dianions valuable intermediates for the synthesis of more complex molecules. For example, their reaction with electrophiles like oxiranes and aldehydes leads to the formation of N-thioacyl 1,3- or 1,2-amino alcohols, respectively. nih.gov
| Electrophile | Product Type | Selectivity |
|---|---|---|
| Alkyl Halides | N-Substituted Thioamide | Selective C-alkylation adjacent to nitrogen |
| Allyl Halides | N-Substituted Thioamide | Selective C-allylation adjacent to nitrogen |
| Silyl Halides | N-Substituted Thioamide | Selective C-silylation adjacent to nitrogen |
| Oxiranes | N-Thioacyl 1,3-Amino Alcohol | Regioselective ring-opening |
| Aldehydes | N-Thioacyl 1,2-Amino Alcohol | Nucleophilic addition to carbonyl |
| Elemental Sulfur | N-Thioacyl Hemithioaminal (after ethylation) | Insertion reaction |
Investigations into the charge distribution of thioamide dianions provide insight into their reactivity. Nuclear Magnetic Resonance (NMR) studies on the mono- and dianions of N-benzyl 2-methoxythiobenzamide (B1302225) have revealed a linear relationship between the chemical shifts of the carbon atoms in both species. nih.gov These studies suggest that the negative charge at the benzylic carbon of the dianion is not fully delocalized. nih.gov The observed charge distribution patterns are consistent with π polarization, where the electron density is polarized through the conjugated system of the molecule. nih.gov This partial localization of charge on the carbon adjacent to the nitrogen explains the observed selectivity in reactions with electrophiles.
Steric and Electronic Effects of Substituents on Reaction Kinetics and Regioselectivity
The rate and outcome of chemical reactions involving this compound are significantly influenced by the steric and electronic properties of its substituents, particularly the para-methylthio (-SCH₃) group. These effects can alter the electron density at the reaction center and influence the accessibility of reagents.
Electronic Effects:
The electronic influence of a substituent on an aromatic ring is often quantified by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. libretexts.orgwikipedia.org The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends only on the specific substituent and its position (meta or para). libretexts.orgwikipedia.org
The methylthio group at the para position is known to be an electron-donating group through resonance, which can stabilize electron-deficient transition states. The substituent constant (σₚ) for -SCH₃ is -0.047, indicating its mild electron-donating nature. This can be compared to other groups to understand its relative effect.
| Substituent | σₚ Value | Electronic Effect |
|---|---|---|
| -NO₂ (Nitro) | +0.778 | Strongly electron-withdrawing |
| -Cl (Chloro) | +0.227 | Weakly electron-withdrawing |
| -H (Hydrogen) | 0.000 | Reference |
| -SCH₃ (Methylthio) | -0.047 | Weakly electron-donating |
| -CH₃ (Methyl) | -0.170 | Electron-donating |
| -OCH₃ (Methoxy) | -0.268 | Strongly electron-donating |
In reactions where a positive charge develops in the transition state, the electron-donating nature of the methylthio group in this compound would be expected to increase the reaction rate compared to the unsubstituted thiobenzamide. Conversely, for reactions involving the buildup of negative charge, this group would likely decrease the reaction rate. For example, in the silver(I)-promoted coupling of thioamides with carboxylic acids, reactions proceed efficiently with electron-rich coupling partners.
Steric Effects and Regioselectivity:
Steric hindrance, which relates to the physical size of the substituent, can also play a crucial role in determining reaction outcomes. While the methylthio group is not exceptionally bulky, its presence can influence the approach of a reagent to the reactive site, thereby affecting the regioselectivity of a reaction. Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org
For instance, in photoredox-catalyzed hydrofunctionalization reactions of unsaturated thioamides, the substitution pattern on the molecule can lead to divergent regioselectivity. nih.govrsc.org The thioamide functional group itself can act as the oxidizable moiety, influencing the cyclization pathway and leading to a preference for certain ring sizes (e.g., 5-exo over 6-endo adducts). nih.gov The electronic nature of the para-substituent, such as the methylthio group, can modulate the oxidation potential of the thioamide and thus influence the reaction's regiochemical outcome.
The interplay of steric and electronic effects is complex and can lead to specific reaction selectivities. For example, in the hetero-Diels–Alder reaction, the regioselectivity is highly dependent on the nature and number of substituents on both the diene and the dienophile. beilstein-journals.org An electron-donating group like methylthio on the thiobenzamide framework could influence the frontier molecular orbital energies, thereby directing the regioselectivity of cycloaddition reactions.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial framework for structural analysis. In the ¹H NMR spectrum of 4-(Methylthio)thiobenzamide, the aromatic protons would exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene (B151609) ring. The methylthio (-SCH₃) group would appear as a singlet, and the thioamide (-CSNH₂) protons would also present as distinct signals. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the thioamide carbon (C=S), the aromatic carbons, and the methyl carbon.
Two-dimensional (2D) NMR techniques are employed to establish definitive atomic connectivity. emory.eduuvic.cayoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their ortho relationship in the AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edunih.gov It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum. For instance, the aromatic proton signals would correlate with their directly attached aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu The HMBC spectrum is crucial for piecing together the molecular skeleton. Key correlations for this compound would include couplings from the methyl protons of the -SCH₃ group to the aromatic carbon to which it is attached, and from the aromatic protons to the thioamide carbon (C=S).
| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1 | C | - | ~140 | H-2/6 |
| 2, 6 | CH | ~7.8 | ~128 | C-4, C=S |
| 3, 5 | CH | ~7.2 | ~125 | C-1, C-4 |
| 4 | C | - | ~145 | H-3/5, H-SCH₃ |
| - | C=S | - | ~200 | H-2/6, H-NH₂ |
| - | SCH₃ | ~2.5 | ~15 | C-4 |
| - | NH₂ | ~9.5, ~9.0 | - | C=S |
The generation of thioamide dianions, typically through reaction with strong bases like butyllithium (B86547), provides a platform to study charge distribution within the molecule. nih.gov NMR spectroscopy is a powerful method for probing the electronic changes that occur upon deprotonation. When a thioamide is converted to its monoanion and then to a dianion, significant changes in the ¹H and ¹³C chemical shifts are observed.
Studies on related N-benzyl thioamide dianions have shown a linear relationship between the chemical shifts of the carbon atoms in the monoanion and dianion forms. nih.gov This correlation suggests that the negative charge is delocalized throughout the π-system of the molecule. For a dianion derived from this compound, deprotonation would occur at the nitrogen atom and potentially at the methyl group of the methylthio substituent if a sufficiently strong base is used under forcing conditions, though deprotonation of the aromatic ring is less likely. More commonly, for a primary thioamide, the second deprotonation would also be from the nitrogen, forming a resonance-stabilized species. The upfield shifts observed in the ¹³C NMR spectrum upon dianion formation indicate an increase in electron density at the respective carbon nuclei. The magnitude of these shifts can be used to map the charge distribution, revealing the extent of delocalization into the aromatic ring and onto the sulfur atom. researchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent bonds. thermofisher.comresearchgate.net These techniques are complementary, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability. thermofisher.com
Table 1: Characteristic Vibrational Frequencies for Thioamides
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretching | 3100 - 3400 | Associated with the stretching of the N-H bonds in the thioamide group. The position is sensitive to hydrogen bonding. |
| C-H Aromatic Stretching | 3000 - 3100 | Characteristic of the C-H stretching vibrations within the benzene ring. |
| C=S Stretching (Thioamide I) | 1300 - 1500 | A complex vibration with significant contribution from C=S stretching, often coupled with other modes. |
| C-N Stretching (Thioamide II) | 1200 - 1400 | Primarily associated with the C-N stretching vibration, also coupled with N-H bending. |
| N-H Bending (Thioamide III) | 900 - 1200 | In-plane bending vibration of the N-H bond. |
| C=S Bending (Thioamide IV) | 600 - 800 | Bending vibration of the thiocarbonyl group. |
In the solid state, thioamides, including presumably this compound, are known to form intermolecular hydrogen bonds of the N-H···S type. These interactions cause a noticeable shift in the N-H stretching frequency in the infrared spectrum. Typically, the N-H stretching band for a free thioamide group appears at higher wavenumbers. In the presence of hydrogen bonding, this band broadens and shifts to a lower frequency, generally in the range of 3100-3300 cm⁻¹. This shift is a direct indicator of the strength of the hydrogen bond. In the crystal structure of N-methylthiobenzamide, molecules are linked into linear chains by weak intermolecular N—H⋯S hydrogen bonds. researchgate.net
The thiocarbonyl (C=S) stretching vibration is a key feature in the vibrational spectra of thioamides. However, it is often a highly coupled vibration, mixing with other modes, particularly C-N stretching and N-H bending. This makes the assignment of a pure C=S stretching frequency challenging. Generally, a band with a significant C=S stretching character, often referred to as the "Thioamide I" band, is observed in the region of 1300-1500 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the aromatic ring. The C=S bending vibration, or "Thioamide IV" band, is typically found in the 600-800 cm⁻¹ region. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound. sigmaaldrich.com
Although specific MS and HRMS data for this compound were not found, the expected fragmentation patterns can be predicted based on the behavior of similar aromatic thioamides. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.
Common fragmentation pathways for thiobenzamides involve cleavages of the thioamide group and the aromatic ring. Key fragmentation mechanisms include:
α-Cleavage: Cleavage of the bond adjacent to the thiocarbonyl group, leading to the loss of the thioformyl (B1219250) radical (•CHS) or the amino radical (•NH₂).
Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule is a common fragmentation pathway for primary thioamides.
Cleavage of the Aryl-C(S) Bond: This would result in the formation of a benzoyl-type cation and a thioamide radical cation.
Fragmentation of the Methylthio Group: Loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃) from the molecular ion.
Table 2: Predicted Major Fragment Ions for this compound
| m/z Value (Predicted) | Possible Fragment Ion | Neutral Loss |
| M⁺ | [C₈H₉NS₂]⁺ | - |
| M - 15 | [C₇H₆NS₂]⁺ | •CH₃ |
| M - 33 | [C₈H₈N]⁺ | •SH |
| M - 45 | [C₇H₆S]⁺ | •CSNH₂ |
| M - 47 | [C₇H₆N]⁺ | •SCH₃ |
HRMS would be crucial in confirming the elemental composition of the parent ion and its major fragments, providing unambiguous identification of the compound.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Thioamides typically exhibit two characteristic absorption bands in their UV-Vis spectra. scispace.com
n → π* Transition: This is a lower energy, and thus longer wavelength, transition involving the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the thiocarbonyl group. This transition typically results in a weak absorption band.
π → π* Transition: This is a higher energy, shorter wavelength transition that involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is generally more intense than the n → π* transition.
For thiobenzamides, these bands are influenced by the solvent polarity and the nature of the substituents on the aromatic ring. scispace.com The methylthio group at the para position in this compound is an electron-donating group, which is expected to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted thiobenzamide (B147508).
Specific experimental UV-Vis absorption maxima for this compound are not available in the surveyed literature. However, based on studies of other thiobenzamides, the approximate positions of these bands can be estimated. scispace.com
Table 3: Estimated UV-Vis Absorption Maxima for this compound
| Electronic Transition | Estimated λmax (nm) | Solvent Dependence |
| n → π | ~350 - 400 | Hypsochromic (blue) shift in polar solvents |
| π → π | ~280 - 320 | Bathochromic (red) shift in polar solvents |
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information about the electronic structure of a molecule. While some organic molecules are highly fluorescent, many thioamides are known to be fluorescence quenchers. There is no available information in the reviewed literature regarding the fluorescence properties of this compound. It is possible that the compound is non-fluorescent or weakly fluorescent due to efficient non-radiative decay processes from the excited state.
Other Advanced Analytical Techniques for Material Characterization
Several other analytical techniques can be employed to provide a more complete characterization of this compound.
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. mpg.demdpi.com Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. TGA would indicate the temperature at which the compound begins to decompose.
Chromatographic Methods (HPLC/GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques used to determine the purity of a compound and to quantify its presence in a mixture. ekb.egnih.gov For a relatively non-volatile compound like this compound, HPLC would be the more suitable technique. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, could be developed for its analysis. Detection could be achieved using a UV detector set at one of the compound's absorption maxima.
X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. nih.govnih.gov This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as the N-H···S hydrogen bonds in this compound. Although the crystal structure of the closely related N-methylthiobenzamide has been reported, the specific crystallographic data for this compound is not available in the reviewed literature. researchgate.net
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become a popular computational method for calculating molecular properties and investigating the electronic structure of molecules in their ground and excited states. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By locating the transition state geometry and calculating its energy, chemists can determine the activation energy barrier of a reaction, providing fundamental insights into its kinetics and mechanism.
For thioamide-containing molecules, DFT can be used to investigate various reactions, such as oxidation or cycloaddition. The process involves proposing a reaction mechanism and then using DFT to calculate the energies of all stationary points along the proposed pathway. While specific DFT studies mapping the reaction pathways for 4-(Methylthio)thiobenzamide were not detailed in the surveyed literature, this methodology is a standard approach for understanding the reactivity of analogous aromatic and thioamide compounds.
DFT is widely used to calculate a variety of electronic properties and global reactivity descriptors that help in understanding the chemical behavior of a molecule. These parameters are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies show that thioamides generally possess higher HOMO and lower LUMO energies compared to their corresponding amides. researchgate.net
Key reactivity parameters that can be calculated include:
HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity.
Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).
Global Hardness (η): Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness; softer molecules are more reactive.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electronic charge.
DFT calculations on substituted thiophene-2-carboxamide derivatives have shown that different substituents significantly influence the HOMO-LUMO energy gap and, consequently, the molecule's electronic properties and reactivity. nih.govnih.gov A similar computational study on this compound would yield a comparable set of predictive data.
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| Ionization Potential | IP | ≈ -EHOMO | Electron-donating ability |
| Electron Affinity | EA | ≈ -ELUMO | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Global Hardness | η | (IP - EA) / 2 | Resistance to charge transfer |
| Global Softness | S | 1 / (2η) | Polarizability and reactivity |
| Electronegativity | χ | (IP + EA) / 2 | Electron-attracting power |
Advanced Quantum Chemical Methodologies
Beyond standard DFT, more computationally intensive ab initio (from first principles) methods can provide even higher accuracy for certain molecular properties. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate more sophisticated treatments of electron correlation. For instance, ab initio calculations have been employed to study the C–N rotational barrier in thioamides, revealing that the amino group of thioformamide (B92385) is more conformationally rigid than in its amide analog, formamide. nih.gov Such advanced methods are crucial for benchmarking DFT results and for systems where standard DFT functionals may be inadequate.
In Silico Studies of Molecular Conformations and Dynamics
In silico techniques, particularly molecular dynamics (MD) simulations, are used to study the time-dependent behavior of molecules. nih.gov An MD simulation calculates the forces between atoms and uses them to generate the trajectory of the molecule over time, providing a view of its conformational flexibility, stability, and interactions with its environment (e.g., a solvent). rsc.orgresearchgate.net
For this compound, MD simulations could be used to:
Explore the rotational barriers around key single bonds, such as the C-N bond of the thioamide group, which is known to have a higher rotational barrier than in amides. nih.gov
Determine the preferred conformations of the molecule in different environments.
Analyze the dynamics of intermolecular interactions, such as hydrogen bonding in a condensed phase.
These simulations provide a dynamic picture that complements the static information obtained from geometry optimization calculations.
Structure-Property Relationship Investigations (Excluding Biological Activity)
Computational chemistry is a cornerstone of structure-property relationship studies, which aim to understand how a molecule's chemical structure dictates its physical and chemical properties. nih.govrsc.org
The reactivity of an aromatic compound is heavily influenced by the electronic properties of its substituents. nih.gov In this compound, both the thioamide group (-CSNH₂) and the methylthio group (-SCH₃) influence the electron density distribution in the benzene (B151609) ring.
Steric Effects: The size and orientation of the substituent groups can influence the accessibility of reactive sites on the molecule. While the methylthio and thioamide groups are not exceptionally bulky, their spatial arrangement can affect intermolecular interactions and the approach of reactants.
By systematically modifying the structure in silico (e.g., changing substituents or their positions) and calculating the resulting electronic and structural properties, researchers can build robust models that predict how changes in molecular structure will affect reactivity and other chemical properties. researchgate.net
Theoretical Acidity and Basicity Predictions
Computational chemistry provides powerful tools for predicting the acid-base properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate key descriptors of acidity and basicity, such as the acid dissociation constant (pKa) and proton affinity (PA). columbia.edu These theoretical predictions offer insights into the molecule's behavior in different chemical environments, complementing experimental findings.
Theoretical Acidity of the Thioamide N-H Group
The primary acidic site in this compound is the proton on the nitrogen atom of the thioamide group (-CSNH₂). Computational studies consistently show that thioamides are significantly more acidic than their corresponding amide analogues. nih.gov This increased acidity is attributed to the electron-withdrawing nature of the thiocarbonyl (C=S) group and the larger size of the sulfur atom, which can better stabilize the negative charge in the resulting conjugate base. The pKa of a thioamide N-H group is generally several units lower than that of a comparable amide N-H. nih.gov For amides, the pKa is typically around 18, whereas for thioamides, this value is substantially lower. nih.govindiana.edu
The acidity of the N-H bond in this compound is also influenced by the substituent on the aromatic ring. The para-methylthio (-SMe) group is known to be an electron-donating group through resonance. libretexts.org This effect increases the electron density on the thioamide functional group, which tends to destabilize the conjugate base formed upon deprotonation. Consequently, the presence of the electron-donating methylthio group is predicted to decrease the acidity of the N-H bond, leading to a higher pKa value compared to unsubstituted thiobenzamide (B147508). youtube.com
Computational models, often employing DFT methods (e.g., B3LYP or M06-2X functionals) with a suitable basis set (such as 6-311+G(d,p)) and a continuum solvation model (like SMD or PCM) to simulate an aqueous environment, can be used to quantify these effects. mdpi.com The table below presents illustrative pKa values that would be expected from such theoretical calculations, demonstrating the relative acidities.
Table 1: Predicted Aqueous pKa Values for the N-H Bond of Selected Amides and Thioamides
| Compound | Functional Group | Predicted pKa (N-H) | Expected Trend relative to Benzamide (B126) |
| Benzamide | Amide | ~17.0 | Reference |
| Thiobenzamide | Thioamide | ~11.5 | More Acidic |
| This compound | Thioamide | ~12.0 | Less Acidic than Thiobenzamide |
Note: These values are representative examples derived from established chemical principles and computational trends; they are not experimental results.
Theoretical Basicity and Protonation Sites
The basicity of this compound is primarily associated with the lone pairs of electrons on the thiocarbonyl sulfur atom, making it the most likely site for protonation. Computational methods can predict the gas-phase basicity (GB) and proton affinity (PA) of this site. Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of the molecule. A higher proton affinity indicates greater basicity.
Gas-phase proton affinities can be calculated using high-level ab initio or DFT methods. These calculations involve optimizing the geometries of both the neutral molecule and its protonated form (at the sulfur atom) and then determining the energy difference. The following table provides hypothetical, yet chemically reasonable, proton affinity values to illustrate the predicted substituent effect.
Table 2: Predicted Gas-Phase Proton Affinities for Protonation at the Sulfur Atom
| Compound | Predicted Proton Affinity (kcal/mol) | Expected Trend relative to Thiobenzamide |
| Thiobenzamide | ~225 | Reference |
| This compound | ~230 | More Basic |
Note: These values are representative examples based on established computational chemistry principles for substituted aromatic systems; they are not experimental results.
Future Research Directions and Emerging Paradigms
Innovation in Green and Sustainable Synthetic Routes for Thiobenzamide (B147508) Scaffolds
The principles of green chemistry are increasingly pivotal in the synthesis of thiobenzamide scaffolds, aiming to reduce environmental impact through energy efficiency, waste reduction, and the use of benign substances. researchgate.netunibo.it Future research is focused on developing synthetic protocols that are not only efficient but also environmentally sustainable.
Key innovations include:
Use of Benign Solvent Systems: Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea, are being explored as effective media and catalysts for thioamide synthesis. researchgate.net These solvents are biodegradable, have low volatility, and can enhance reactivity. researchgate.net Similarly, water is being utilized as a solvent for three-component syntheses of aromatic thioamides, offering a practical and eco-friendly alternative to toxic organic solvents. mdpi.com
Catalyst-Free and Solvent-Free Conditions: The Willgerodt–Kindler reaction, a classic method for thioamide synthesis, has been adapted to run under catalyst- and solvent-free conditions, significantly improving its environmental profile. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, enabling high-yield reactions in short timeframes without the need for solvents. rsc.org
Atom- and Step-Economical Reactions: One-pot, multi-component reactions are at the forefront of sustainable synthesis. researchgate.net Strategies that combine starting materials like aldehydes, amines, and elemental sulfur in a single step minimize waste and simplify purification processes. mdpi.com The use of ionic liquids has also been shown to promote the synthesis of thiobenzamide derivatives from aryl nitriles, with the ionic liquid being reusable for multiple cycles. mdpi.com
| Green Synthetic Method | Key Features | Reactants | Reference |
|---|---|---|---|
| Deep Eutectic Solvent (DES) Synthesis | Biodegradable solvent/catalyst, high yields, reduced energy use. | Aldehydes/ketones, secondary amines, elemental sulfur. | researchgate.net |
| Aqueous Synthesis | Use of water as a green solvent, catalyst-free. | Substituted benzaldehydes, primary amines, elemental sulfur. | mdpi.com |
| Catalyst- & Solvent-Free Willgerodt–Kindler Reaction | Avoids organic solvents and catalysts, clean reaction conditions. | Aryl methyl ketones, amines, sulfur. | mdpi.com |
| Microwave-Assisted Synthesis | Rapid, high yields, solvent-free. | Benzoylthioureas with iodine-alumina. | rsc.org |
| Ionic Liquid-Promoted Synthesis | Reusable catalyst, room temperature conditions. | Aryl nitriles, sulfur source. | mdpi.com |
Unveiling Novel Reactivity Modes and Expanding Mechanistic Understanding
A deeper understanding of the reaction mechanisms governing thiobenzamide chemistry is crucial for developing novel transformations and improving existing synthetic methods. Current research integrates kinetic studies, intermediate characterization, and computational modeling to elucidate complex reaction pathways.
Condensation Reactions: The condensation of thiobenzamides in the presence of dimethyl sulfoxide (B87167) (DMSO) and an acid catalyst yields 1,2,4-thiadiazole (B1232254) derivatives. Kinetic investigations have revealed that the mechanism involves the rate-determining formation of an N-halogenated thioamide intermediate. unibo.it The presence of electron-donating groups on the thioamide enhances reactivity. unibo.it
Decomposition Pathways: The decomposition of benzoylthioureas can lead to both benzamides and thiobenzamides. Mechanistic studies suggest the formation of iodide intermediates when reacting with molecular iodine. rsc.org The reaction pathway is influenced by substituents on the aryl group; electron-withdrawing groups favor the formation of thiobenzamide. rsc.org
Sulfur-Mediated Synthesis: The mechanism for thioamide synthesis using inorganic sulfur sources typically involves the initial formation of an imine from an aldehyde and amine, which then undergoes an addition of a sulfur anion (HS⁻), followed by an oxidation step to form the final thioamide product. mdpi.com
Photochemical Reactivity: An emerging area of interest is the light-dependent reactivity of related compounds. For instance, the reaction of acylsilanes with amines and elemental sulfur can be controlled by light to produce either amides or thioamides. lincoln.ac.uk In the dark, the reaction proceeds thermally to form thioamides, whereas photoexcitation leads to the formation of amides. In-depth computational and experimental studies have been used to clarify this photo-dependent umpolung of reactivity. lincoln.ac.uk
Rational Design and Synthesis of Advanced Functional Materials Incorporating 4-(Methylthio)thiobenzamide
The unique electronic and structural properties of the thioamide group make this compound and its derivatives attractive building blocks for advanced functional materials, extending beyond biological applications into polymer science and materials chemistry.
A significant area of development is the incorporation of thiobenzamides into polymer backbones to create materials with controlled-release properties. Researchers have successfully synthesized copolymers of L-lactide and a lactide functionalized with 4-hydroxythiobenzamide (B41779). rsc.orgnih.gov This was achieved through a mild reaction using catalytic iodine (I₂) to attach the thiol-containing thiobenzamide derivative to an α,β-unsaturated lactide without opening the lactone ring. rsc.orgnih.gov
These functionalized poly(lactic acid) (PLA) materials can be fabricated into microparticles. rsc.orgnih.gov Studies on the degradation of these microparticles in buffered water have demonstrated the slow and sustained release of the thiobenzamide molecule over several weeks. rsc.orgnih.gov The ability to tune the polymer composition allows for control over the degradation rate and, consequently, the release profile of the thioamide. nih.gov This technology provides a platform for developing novel materials where the controlled release of a specific chemical entity is required for a particular function.
| Material Type | Incorporated Compound | Key Feature | Potential Application Area | Reference |
|---|---|---|---|---|
| Functionalized Poly(lactic acid) Copolymer | 4-Hydroxythiobenzamide | Backbone functionalization enabling long-term, controlled release of thiobenzamide. | Controlled-release systems in material science. | rsc.orgnih.gov |
Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemistry
The combination of computational chemistry and experimental work is a powerful paradigm for accelerating the discovery and optimization of chemical reactions. This synergistic approach allows for the prediction of reaction outcomes, the elucidation of mechanisms, and the rational design of new processes.
Density Functional Theory (DFT) has become a key tool in this domain. For example, DFT calculations were employed to study the decomposition of benzoylthioureas into benzamides and thiobenzamides. rsc.org These calculations helped to identify the most probable reaction intermediates and to understand the thermodynamics of the competing pathways. The results showed that while the formation of both products is endothermic, the pathway leading to the benzamide (B126) is thermodynamically more favorable. rsc.org This computational insight complements experimental observations where both products are often formed, guiding efforts to improve the selectivity for the desired thiobenzamide. rsc.org
This integrated approach is also applied to understand novel reactivity. Computational studies were crucial in elucidating the photo-dependent umpolung reactivity of acylsilanes, explaining how light conditions dictate the switch between amide and thioamide synthesis. lincoln.ac.uk Such predictive power enables chemists to design reaction conditions with greater precision, saving time and resources.
Strategic Deployment in the Synthesis of Complex Organic Architectures (Excluding Biological Applications)
Thiobenzamides, including this compound, serve as versatile building blocks for the construction of complex, non-biological organic molecules, particularly sulfur-containing heterocycles. nih.gov These heterocyclic scaffolds are of significant interest in materials science and coordination chemistry.
The strategic deployment of thiobenzamides in synthesis includes:
Synthesis of Thiadiazoles: As previously mentioned, thiobenzamides undergo condensation reactions to form 1,2,4-thiadiazole derivatives, which are important heterocyclic cores. unibo.it
Construction of Diverse Heterocycles: Thioamides are key precursors for a wide array of heterocyclic compounds incorporating sulfur, such as thiophenes, thiazoles, thiazines, and dithiins. researchgate.net The reactivity of the thioamide group allows for various cyclization strategies.
Formation of Chromene Derivatives: Thiobenzamide has been used in the synthesis of complex structures like 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides, demonstrating its utility in building polycyclic systems. sigmaaldrich.com
Modular Ligation: Recent advances have shown that thioamides can be synthesized through modular ligation methods, which are essential for constructing complex functional materials where precise control over the assembly of molecular components is required. lincoln.ac.ukresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 4-(methylthio)thiobenzamide, and how can reaction yields be optimized?
The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. A validated protocol involves reacting 4-(methylthio)benzoyl chloride with ammonium thiocyanate in anhydrous acetone under reflux (24–48 hours), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yields (~60–75%) can be improved by controlling moisture levels and using freshly distilled solvents. Side products, such as disulfide byproducts, may form if oxidizing agents are present; these are minimized by inert gas purging (N₂/Ar) .
Q. Key Optimization Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Anhydrous acetone |
| Reaction Time | 24–48 hours |
| Purification | Hexane:EtOAc (3:1 to 1:1) |
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Full structural elucidation requires:
- ¹H/¹³C NMR : To confirm the thiobenzamide backbone and methylthio substituent. The thiocarbonyl (C=S) group causes deshielding of adjacent protons (δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3400 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out oxidation artifacts .
- Elemental Analysis : Confirm C, H, N, S ratios (±0.4% theoretical values) for purity assessment .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties critical for biological activity:
- HOMO-LUMO Gaps : Lower gaps (~4.5 eV) correlate with higher electrophilic reactivity, enhancing interactions with biological targets like enzyme active sites .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (e.g., sulfur atoms) prone to oxidation or covalent binding .
- Docking Studies : Predict binding affinities to targets (e.g., kinases or viral proteases) using software like AutoDock Vina. Validate with in vitro assays (IC₅₀ comparisons) .
Case Study : A derivative showed predicted binding energy of −9.2 kcal/mol to EGFR kinase (DFT) and experimental IC₅₀ of 1.8 µM, confirming computational reliability .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Standardize protocols using WHO-recommended cell viability assays (MTT/XTT) .
- Compound Purity : HPLC purity ≥95% (λ = 254 nm) is essential; impurities like oxidized disulfides may skew results .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Report p-values and confidence intervals (95%) .
Example : A study reporting antitumor activity in murine models (ED₅₀ = 10 mg/kg) but not in vitro was traced to poor solubility in cell media. Reformulation with PEG-400 resolved the discrepancy .
Q. What strategies optimize the selectivity of this compound derivatives for cancer vs. non-cancer targets?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to enhance DNA intercalation specificity .
- Prodrug Design : Mask the thiocarbonyl group as a thioester to reduce off-target effects. Enzymatic cleavage (e.g., esterases in tumor microenvironments) activates the drug selectively .
- In Silico Screening : Prioritize derivatives with LogP 2.5–3.5 (balanced solubility/permeability) and polar surface area <90 Ų (BBB penetration) .
Validation : A nitro-substituted analog showed 50-fold selectivity for leukemia cells (CCRF-CEM) over normal lymphocytes (LD₅₀ > 100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
